molecular formula C8H8N4O4S2 B2880511 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid CAS No. 501111-95-1

2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid

Cat. No. B2880511
CAS RN: 501111-95-1
M. Wt: 288.3
InChI Key: VRJACZTUBMVSDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidinediones can be synthesized through various methods. For example, one method involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Synthesis and Activity of Derivatives : Thiazolidine-2,4-dione carboxamide and amino acid derivatives, including those similar to the chemical , have been synthesized and characterized. They demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. One compound specifically showed antibacterial activity against Gram-positive bacteria (Alhameed et al., 2019).
  • Antibacterial Properties : Derivatives of this compound, particularly those with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, were found to generally exhibit antibacterial activity against Gram-positive bacterial strains (Trotsko et al., 2018).

Applications in Chemical Synthesis

  • Synthesis of Pyrazoles : Alkyl 2-(3-alkyl-4-oxo-2-thioxothiazolidin-5-ylidene)acetates, structurally similar to the subject compound, have been utilized in the synthesis of tetrasubstituted pyrazole derivatives (Yavari et al., 2018).
  • Synthesis of Imidazolyl-, Benzoxazinyl-, and Quinazolinyl-Derivatives : Compounds like 2-(2,4-dioxothiazolidin-5-yl)acetic acid have been used in creating biologically active nuclei, such as imidazoles, thiazoles, benzoxazines, and quinazolines, combined with the thiazolidindione nucleus (Youssef et al., 2015).

Pharmacological Applications

  • Aldose Reductase Inhibitors : Derivatives of 4-oxo-2-thioxothiazolidin-3-yl acetic acids, like the compound , have been studied for their aldose reductase inhibitory action, with some showing potency and selectivity comparable to clinically used inhibitors (Kučerová-Chlupáčová et al., 2020).

Anticancer Activity

  • Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives, structurally related to the compound, have been synthesized and shown to inhibit tumor growth and angiogenesis in mouse models (Chandrappa et al., 2010).
  • Antitumor Agents : Certain thiazolidinone derivatives, similar to the compound , have displayed antitumor activity against various cancer cell lines (Havrylyuk et al., 2009).

properties

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S2/c13-5(14)1-3-6(15)10-7(18-3)12-11-4-2-17-8(16)9-4/h3H,1-2H2,(H,13,14)(H,9,11,16)(H,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJACZTUBMVSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)O)/NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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